![molecular formula C22H21FN4O2 B3399395 (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1040639-38-0](/img/structure/B3399395.png)
(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
Overview
Description
The compound “(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups including a fluorophenyl group, a methoxyphenyl group, a pyridazinyl group, and a piperazinyl group . These groups are common in many pharmaceutical compounds due to their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups . These groups would likely contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a fluorophenyl group could influence its polarity, while the presence of a piperazinyl group could influence its basicity .Scientific Research Applications
Acetylcholinesterase Inhibitors
Compounds bearing the (4-methoxyphenyl)piperazine moiety, such as the one , have been studied as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can help increase acetylcholine levels . This is particularly relevant in the context of Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .
Alzheimer’s Disease Treatment
The compound could potentially be used in the treatment of Alzheimer’s disease . Alzheimer’s is a progressive and fatal neurodegenerative disease affecting the elderly population, accompanied by a decrease in cholinergic transmission, impairing cognitive functions . The inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, is one of the important drug targets to increase acetylcholine levels .
Neuroprotective Agents
Triazole-pyrimidine derivatives have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases . Given the structural similarities, it’s possible that “(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone” could also have similar applications.
Anti-Corrosion Applications
Interestingly, pyridazinone analogs have been evaluated for their anti-corrosion performance . The compound could potentially be used as an inhibitor of corrosion in certain environments .
Antimicrobial Applications
Pyrazole derivatives, which share some structural similarities with the compound , have been used for their antimicrobial properties . It’s possible that “(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone” could also have antimicrobial applications.
Anti-Inflammatory Applications
Pyrazole derivatives have also been used for their anti-inflammatory properties . Given the structural similarities, the compound could potentially be used in the treatment of inflammatory conditions .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms of diseases like Alzheimer’s, where acetylcholine deficiency is a key factor . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in many cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s . By increasing acetylcholine levels, the compound can help restore the function of this pathway .
Result of Action
The primary result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can help improve cognitive functions in individuals with acetylcholine deficiency, such as those with Alzheimer’s disease .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies . For example, if initial studies suggest that it has potential as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
(3-fluorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-29-19-7-5-16(6-8-19)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLGVDYDXQCDRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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